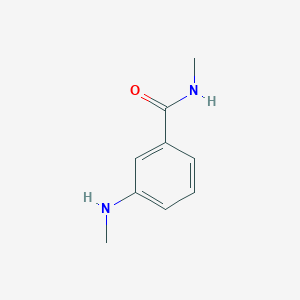
N-methyl-3-(methylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(methylamino)benzamide is an organic compound with the molecular formula C9H12N2O. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a benzene ring substituted with a methyl group and a methylamino group, along with an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(methylamino)benzamide can be achieved through various methods. One common approach involves the direct condensation of benzoic acids and amines. For instance, the reaction of 3-methylaminobenzoic acid with methylamine under appropriate conditions can yield this compound . This reaction can be facilitated by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation, which provides a green and efficient pathway .
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-yielding and eco-friendly processes. The use of ultrasonic irradiation and recoverable catalysts can significantly enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-methyl-3-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-methyl-3-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Similar structure but lacks the methylamino group.
N-methyl-4-(methylamino)benzamide: Similar structure with the methylamino group at a different position.
N-methyl-3-(dimethylamino)benzamide: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
N-methyl-3-(methylamino)benzamide is unique due to the specific positioning of the methylamino group on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-methyl-3-(methylamino)benzamide |
InChI |
InChI=1S/C9H12N2O/c1-10-8-5-3-4-7(6-8)9(12)11-2/h3-6,10H,1-2H3,(H,11,12) |
InChI Key |
GAUPMKCSFPCUGP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13207005.png)

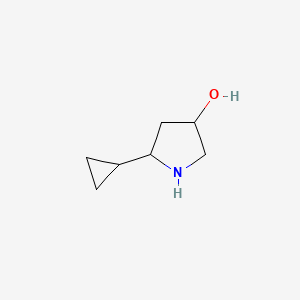
amine](/img/structure/B13207035.png)
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)


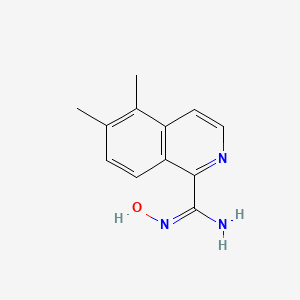
amine](/img/structure/B13207070.png)
![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
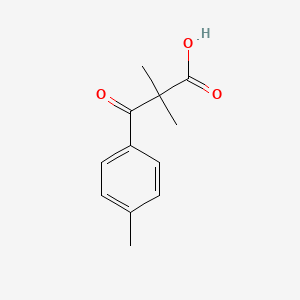
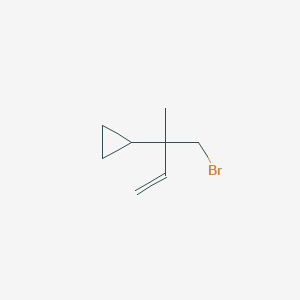
![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
